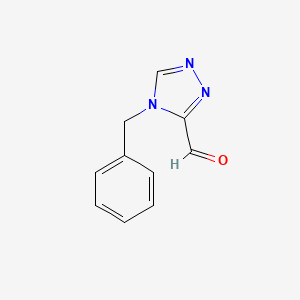

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde

Descripción

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a benzyl group and an aldehyde functional group

Propiedades

IUPAC Name |

4-benzyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-7-10-12-11-8-13(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXAYPCPSBFHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177028-45-4 | |

| Record name | 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazides with aldehydes under acidic conditions. For example, the reaction of benzyl hydrazine with formyl hydrazine in the presence of an acid catalyst can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: 4-Benzyl-4H-1,2,4-triazole-3-carboxylic acid.

Reduction: 4-Benzyl-4H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this triazole have shown promising results against melanoma and breast cancer cells. A study demonstrated that certain hydrazone derivatives synthesized from this compound exhibited enhanced cytotoxicity, with selectivity towards cancer cells being a key feature .

Antimicrobial Properties

The compound also displays antimicrobial activity. Triazole derivatives have been noted for their efficacy against a range of pathogens, including bacteria and fungi. The structure of this compound allows for modifications that can enhance its antibacterial properties .

Agricultural Applications

Fungicidal Activity

In agricultural chemistry, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from diseases, thus improving agricultural yields. Studies have indicated that triazole compounds can effectively manage fungal pathogens in various crops .

Material Science

Synthesis of Advanced Materials

The compound serves as a building block for the synthesis of novel materials with enhanced properties. For example, it can be utilized in the development of polymers that exhibit improved thermal stability and mechanical strength. The incorporation of triazole rings into polymer matrices is a growing area of research due to their unique properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A series of hydrazone derivatives synthesized from this compound were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of triazole-based fungicides derived from this compound on wheat crops affected by Fusarium species, the treated groups showed a significant reduction in disease incidence compared to untreated controls. This highlights the compound's potential utility in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activities and protein functions. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

4-Benzyl-1H-1,2,3-triazole-3-carbaldehyde: Similar structure but with a different triazole ring.

4-Benzyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an aldehyde.

4-Benzyl-4H-1,2,4-triazole-3-methanol: Contains an alcohol group instead of an aldehyde.

Uniqueness

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a benzyl group and an aldehyde functional group on the triazole ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Actividad Biológica

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde (CAS No. 177028-45-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of benzyl derivatives with triazole precursors. The compound is characterized by its aldehyde functional group, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. Specifically, this compound has been tested against various cancer cell lines. For example, compounds within this class have demonstrated cytotoxic effects against melanoma and breast cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in melanoma and breast cancer cells | |

| Anti-inflammatory | Reduction in cytokine production |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Its aldehyde group may facilitate binding to enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzyme activity or alter gene expression profiles associated with disease processes .

Case Studies

Recent investigations into the efficacy of triazole derivatives have highlighted their potential as therapeutic agents:

- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the benzyl moiety could enhance activity .

- Cytotoxicity in Cancer Models : In vitro studies showed that this compound induced significant apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its structural characteristics and the presence of the triazole ring .

Q & A

Basic Research Question

- NMR :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Benzyl protons resonate as a multiplet at δ 7.2–7.5 ppm, while triazole protons appear at δ 8.1–8.3 ppm.

- ¹³C NMR : The aldehyde carbon is observed at δ 190–195 ppm, and triazole carbons at δ 145–155 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C=N (triazole) at ~1600 cm⁻¹.

Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

How do structural modifications at the benzyl or triazole moieties influence the compound’s biological activity, and what analytical methods validate these structure-activity relationships (SAR)?

Advanced Research Question

- Benzyl substitutions : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antifungal activity by increasing electrophilicity at the triazole core, as shown in fungicidal assays against Candida albicans .

- Triazole modifications : Introducing thione (-S) or methyl groups alters pharmacokinetic properties (e.g., logP) and binding affinity to cytochrome P450 enzymes, assessed via molecular docking and in vitro inhibition assays .

Methodological validation :- X-ray crystallography resolves steric effects of substituents (e.g., Cambridge Crystallographic Data Centre depository CCDC-1441403 for analogous triazoles) .

- Dose-response curves (IC₅₀ values) and statistical models (e.g., ANOVA) quantify activity differences between derivatives .

In crystallographic studies, what challenges arise in resolving the molecular structure of triazole-carbaldehyde derivatives, and how can X-ray diffraction parameters be optimized?

Advanced Research Question

- Challenges :

- Low crystal quality due to flexible benzyl groups or solvent inclusion.

- Weak diffraction from small crystal sizes (<0.2 mm).

- Optimization strategies :

- Crystallization : Use slow evaporation in DMSO/EtOH mixtures to promote ordered packing.

- Data collection : Employ synchrotron radiation for high-resolution data (≤0.8 Å) and multi-scan corrections (e.g., SADABS) to mitigate absorption effects .

- Refinement : Apply SHELXL with restraints on anisotropic displacement parameters for aldehyde and triazole moieties .

How can researchers resolve discrepancies in reported biological activity data for triazole-carbaldehyde derivatives across studies?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in microbial strains (e.g., gram-negative vs. gram-positive bacteria) or cell lines.

- Solubility issues : Use DMSO stocks >10 mM to avoid precipitation in aqueous media, confirmed by dynamic light scattering (DLS) .

Resolution strategies :- Meta-analysis : Normalize data using Z-score transformations to compare activities across studies.

- Dose standardization : Express activity as µg/mL rather than molarity to account for molecular weight differences.

- Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) to calibrate lab-specific conditions .

What computational methods are suitable for predicting the reactivity and stability of this compound in synthetic or biological environments?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon reactivity toward nucleophiles) .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability over 100-ns trajectories (software: GROMACS).

- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS) and CYP450 inhibition risks using QSAR models trained on triazole databases .

How can researchers mitigate decomposition or side reactions during storage and handling of this compound?

Basic Research Question

- Storage : Store at –20°C under argon in amber vials to prevent oxidation of the aldehyde group.

- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid prolonged exposure to moisture or light.

- Purity checks : Monthly HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation products (e.g., carboxylic acid derivatives) .

What are the key considerations for designing derivatives of this compound to enhance selectivity toward specific biological targets?

Advanced Research Question

- Pharmacophore mapping : Retain the triazole-carbaldehyde core for target binding while modifying substituents to optimize:

- Selectivity assays : Use competitive binding studies (SPR or ITC) to compare affinity between target and off-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.